molecular formula C19H17BrF4N6O6 B1139230 MK-8245 Trifluoroacetate CAS No. 1415559-41-9

MK-8245 Trifluoroacetate

Katalognummer B1139230
CAS-Nummer: 1415559-41-9
Molekulargewicht: 581.27
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MK-8245 Trifluoroacetate is a phenoxy piperidine isoxazole derivative . It functions as a potent, liver-targeting stearoyl-CoA desaturase (SCD) inhibitor . It demonstrates significant anti-diabetic and anti-dyslipidemic effects . It showcases high specificity and efficacy against SCD1 across various species .


Synthesis Analysis

The synthesis of MK-8245 Trifluoroacetate involves a tetrazole acetic acid moiety that facilitates liver-targeting through OATPs recognition . Its inhibition potency in rat hepatocyte assays surpasses that in HepG2 cell assays devoid of active OATPs .


Molecular Structure Analysis

The molecular structure of MK-8245 Trifluoroacetate is C17H16BrFN6O4 . It is a phenoxy piperidine isoxazole derivative . The 3D chemical structure image of MK-8245 Trifluoroacetate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

MK-8245 Trifluoroacetate exhibits a significant SCD inhibition in the rat hepatocyte assay which contains functional, active OATPs . It is only weakly active in the HepG2 cell assay which is devoid of active OATPs .

Wissenschaftliche Forschungsanwendungen

1. Therapeutic Window in Diabetes and Dyslipidemia Treatment

MK-8245 Trifluoroacetate has been explored for its potential use in the chronic treatment of diabetes and dyslipidemia. Research led by Oballa et al. (2011) focused on designing liver-targeted SCD inhibitors to establish a therapeutic window that minimizes exposure in tissues associated with adverse events, such as skin and eye tissues. This led to the discovery of MK-8245, which shows preclinical antidiabetic and antidyslipidemic efficacy with a significantly improved therapeutic window (Oballa et al., 2011).

2. Catalysis in Organic Synthesis

MK-8245 Trifluoroacetate plays a role in organic synthesis as a catalyst. Vermoortele et al. (2013) demonstrated its use in the catalytic activity of the zirconium terephthalate UiO-66(Zr). The material, synthesized with a combination of trifluoroacetic acid and HCl, showed improved catalytic activity for Lewis acid catalyzed reactions due to its open framework and numerous open sites (Vermoortele et al., 2013).

3. Role in Photocatalysis

In the realm of photocatalysis, MK-8245 Trifluoroacetate, particularly trifluoroacetic acid, has been identified as a beneficial co-catalyst. Bi et al. (2015) found that trifluoroacetic acid helps accelerate hole transfer, thereby enhancing photocatalytic H2 evolution activity. This application significantly contributes to the efficiency of photocatalytic conversion (Bi et al., 2015).

4. Impact on Megakaryocyte Differentiation and Platelet Production

A study by Fock et al. (2008) explored the effect of MK-8245 Trifluoroacetate on megakaryocyte differentiation and platelet production. By overexpressing the p45 subunit of NF-E2, the study observed an enhanced proportion of mature megakaryocytes and potential for platelet production, both in vitro and in vivo (Fock et al., 2008).

Wirkmechanismus

The mechanism of action of MK-8245 Trifluoroacetate includes a tetrazole acetic acid moiety that facilitates liver-targeting through OATPs recognition . It exhibits over 100,000-fold selectivity against Δ-5 and Δ-6 desaturases in comparative assays .

Safety and Hazards

The safety data sheet for MK-8245 Trifluoroacetate advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN6O4.C2HF3O2/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27;3-2(4,5)1(6)7/h1-2,7-8,11H,3-6,9H2,(H,26,27);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBPCMXFQYATAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF4N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735343
Record name (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-8245 Trifluoroacetate

CAS RN

1415559-41-9
Record name (5-{3-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-8245 Trifluoroacetate
Reactant of Route 2
MK-8245 Trifluoroacetate
Reactant of Route 3
MK-8245 Trifluoroacetate
Reactant of Route 4
MK-8245 Trifluoroacetate
Reactant of Route 5
MK-8245 Trifluoroacetate
Reactant of Route 6
MK-8245 Trifluoroacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.